molecular formula C36H56O9 B15144916 alpha-L-Rhamnoquinovic acid

alpha-L-Rhamnoquinovic acid

Cat. No.: B15144916
M. Wt: 632.8 g/mol
InChI Key: PUOQHFWXBKTHST-CWGXONTESA-N
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Description

Alpha-L-Rhamnoquinovic acid is a naturally occurring triterpenoid compound found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a rhamnose sugar moiety attached to a quinovic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Rhamnoquinovic acid typically involves the extraction of quinovic acid from plant sources, followed by glycosylation with rhamnose. The reaction conditions for glycosylation often include the use of catalysts such as Lewis acids or enzymes like glycosyltransferases. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches, such as microbial fermentation. Microorganisms like bacteria and fungi can be engineered to produce the compound by introducing the necessary biosynthetic pathways. This method offers a sustainable and scalable approach to production compared to traditional extraction methods.

Chemical Reactions Analysis

Types of Reactions

Alpha-L-Rhamnoquinovic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinovic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinovic acid backbone.

    Substitution: The rhamnose moiety can be substituted with other sugar molecules or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Catalysts like Lewis acids or enzymes facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinovic acid derivatives and glycosylated compounds with different sugar moieties.

Scientific Research Applications

Alpha-L-Rhamnoquinovic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of alpha-L-Rhamnoquinovic acid involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. It may also interact with enzymes and receptors involved in these processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinovic Acid: The parent compound of alpha-L-Rhamnoquinovic acid, known for its anti-inflammatory and antiviral properties.

    Rhamnose: A sugar molecule that can be attached to various aglycones to form glycosides with different biological activities.

    Other Triterpenoids: Compounds like oleanolic acid and ursolic acid, which share structural similarities and biological activities with this compound.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triterpenoids and contributes to its diverse biological activities.

Properties

Molecular Formula

C36H56O9

Molecular Weight

632.8 g/mol

IUPAC Name

(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1

InChI Key

PUOQHFWXBKTHST-CWGXONTESA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Origin of Product

United States

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